molecular formula C18H15Cl4N3O3S3 B2770678 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-04-6

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

Katalognummer: B2770678
CAS-Nummer: 325977-04-6
Molekulargewicht: 559.32
InChI-Schlüssel: RVMHYGGWECGRJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a structurally complex small molecule characterized by a benzamide core functionalized with a bis(2-chloroethyl)sulfamoyl group at the para position and a 1,3-thiazol-2-yl moiety substituted with a 2,5-dichlorothiophen-3-yl group. Its molecular formula is C₁₉H₁₅Cl₄N₃O₃S₃ (calculated based on structural analysis), distinguishing it from analogs through its unique combination of sulfamoyl, thiophene, and thiazole substituents.

Eigenschaften

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O3S3/c19-5-7-25(8-6-20)31(27,28)12-3-1-11(2-4-12)17(26)24-18-23-14(10-29-18)13-9-15(21)30-16(13)22/h1-4,9-10H,5-8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMHYGGWECGRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14Cl2N4O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_4\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 392.26 g/mol
  • IUPAC Name: 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide

The biological activity of this compound is primarily attributed to its ability to inhibit histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes can lead to increased acetylation of histones, resulting in altered gene expression profiles that favor apoptosis in cancer cells.

Antitumor Activity

Research indicates that compounds similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antitumor activity. For instance:

  • In Vitro Studies: The compound demonstrated an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells. This was notably more potent than other HDAC inhibitors like SAHA (IC50 = 17.25 μM) .
  • In Vivo Studies: In xenograft models, the compound showed a tumor growth inhibition (TGI) of about 48.89%, comparable to SAHA's TGI of 48.13%. These findings suggest that the compound may effectively inhibit tumor growth in a living organism .

Apoptosis Induction

Further investigations into the mechanism revealed that treatment with the compound led to:

  • Promotion of apoptosis in cancer cells.
  • Induction of G2/M phase cell cycle arrest, which is critical for preventing cancer cell proliferation.

Case Studies

  • Study on HDAC Inhibition:
    A study focused on the synthesis and evaluation of derivatives of bis(2-chloroethyl) amine showed that modifications could enhance selectivity towards specific HDAC isoforms. The synthesized compound exhibited improved selectivity for HDAC3 with an IC50 value of 95.48 nM .
  • Combination Therapy:
    Combining this compound with traditional chemotherapeutics like taxol and camptothecin resulted in synergistic effects, enhancing overall anticancer activity at lower doses .

Data Summary Table

Parameter Value
Molecular FormulaC₁₅H₁₄Cl₂N₄O₂S
Molecular Weight392.26 g/mol
IC50 (HepG2 Cells)1.30 μM
TGI (Xenograft Model)48.89%
Apoptosis InductionYes
Cell Cycle ArrestG2/M Phase

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The compound shares structural motifs with several classes of bioactive molecules, including sulfonamide derivatives, benzamide-based kinase inhibitors, and alkylating agents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name / ID Core Structure Key Substituents Molecular Formula
Target Compound Benzamide - Bis(2-chloroethyl)sulfamoyl
- 4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl
C₁₉H₁₅Cl₄N₃O₃S₃
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Benzamide - Bis(2-chloroethyl)sulfamoyl
- 4-ethoxybenzothiazol-2-yl
C₂₀H₂₁Cl₂N₃O₄S₂
Triazole-thiones (Compounds [7–9] in ) 1,2,4-Triazole - 4-(4-X-phenylsulfonyl)phenyl
- 2,4-difluorophenyl
Varies (e.g., C₂₀H₁₅F₂N₃O₂S₂)

Key Differences :

  • Alkylating Potential: The bis(2-chloroethyl) group is a hallmark of nitrogen mustard agents, analogous to chemotherapeutics like chlorambucil. This contrasts with triazole derivatives in , which lack alkylating moieties .

Comparative Physicochemical Properties

Table 2: Physicochemical Data
Property Target Compound Compound from Triazole Derivatives
Molecular Weight ~603.3 g/mol 502.4 g/mol 400–450 g/mol
LogP (Predicted) ~4.2 (highly lipophilic) ~3.8 2.5–3.0
Solubility Low aqueous solubility Moderate in DMSO Soluble in polar aprotic solvents
Tautomerism Not observed Not applicable Exists as thione tautomers

Insights :

  • Unlike triazole derivatives, which exhibit tautomerism (thiol-thione equilibrium) , the target compound’s rigid thiazole and thiophene rings likely prevent tautomeric shifts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.